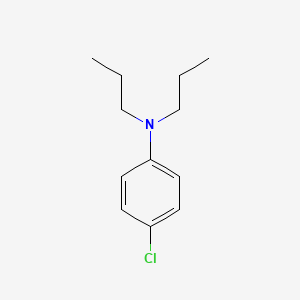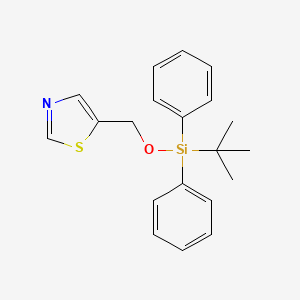
TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Carbamate: The protected hydroxyl compound is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine to form the carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using reagents like TFA (trifluoroacetic acid) are employed to remove the TBDMS group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of deprotected hydroxyl compounds.
Scientific Research Applications
Chemistry
Protecting Group: The tert-butyldimethylsilyl group is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is employed in the modification of biomolecules for research purposes.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE depends on its application. In drug development, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The tert-butyldimethylsilyl group provides stability and protection during chemical reactions, ensuring the integrity of the molecule until the desired reaction step.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
tert-Butyldimethylsilyl chloride: Used for protecting hydroxyl groups.
tert-Butyl chloroformate: Used for forming carbamates.
Uniqueness
tert-Butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate is unique due to its combination of a carbamate group and a silyl-protected hydroxyl group, making it highly versatile in synthetic chemistry. Its stability and reactivity under specific conditions make it a valuable intermediate in complex organic syntheses.
Properties
IUPAC Name |
tert-butyl N-[(3R,5S,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO5Si/c1-16(2,3)23-15(20)18-12-9-13(19)14(21-10-12)11-22-24(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13+,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALPQCPYMUFNDK-HZSPNIEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(OC1)CO[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](OC1)CO[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO5Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)




![(NZ)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264596.png)

![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B8264618.png)





